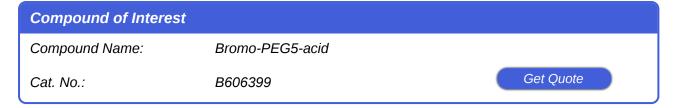


understanding Bromo-PEG5-acid reactivity and stability

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An In-Depth Technical Guide to **Bromo-PEG5-acid**: Reactivity and Stability

Introduction

Bromo-PEG5-acid is a heterobifunctional crosslinker integral to modern bioconjugation, drug delivery, and materials science.[1] Its structure is defined by a terminal bromide (Br) group, a flexible five-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid (-COOH) moiety.[2][3] The hydrophilic PEG chain enhances the aqueous solubility of the molecule and its conjugates, a critical feature for biological applications.[2][4] The two terminal functional groups offer orthogonal reactivity: the bromide acts as an excellent leaving group for nucleophilic substitution reactions, while the carboxylic acid can be activated to form stable amide bonds with primary amines.[2][3][5] This versatility makes Bromo-PEG5-acid a valuable tool for researchers, particularly in the synthesis of complex biomolecules and targeted therapeutics like Proteolysis Targeting Chimeras (PROTACs).[6][7]

Core Chemical Properties

The utility of **Bromo-PEG5-acid** stems from its distinct chemical functionalities. The bromo group is highly reactive towards nucleophiles like thiols and amines, enabling covalent attachment via S_N2 reactions.[8][9] The PEG spacer provides flexibility and hydrophilicity, which can improve the pharmacokinetic properties of conjugated molecules.[1][10] The carboxylic acid group allows for conjugation to amine-containing molecules following activation with standard coupling reagents.[3][11]



Table 1: Physicochemical Properties of Bromo-PEG5-acid

| Property | Value / Description | Source(s) |
|-------------------|---|-----------|
| Molecular Formula | C13H25BrO7 | [3] |
| Molecular Weight | 373.2 g/mol | [3] |
| CAS Number | 1817735-27-5 | [3] |
| Appearance | White to off-white solid or oil | [10] |
| Solubility | Soluble in aqueous media, DMSO, DMF | [2][10] |
| Storage | Store at -20°C, protected from moisture and light | [3][12] |

Reactivity Profile Reactivity of the Bromo Group

The terminal bromine atom is an effective leaving group, making the adjacent carbon atom susceptible to nucleophilic attack through an S_N2 mechanism.[8] This reaction is the primary route for conjugating the bromo- end of the linker.

Diagram 1. General Nucleophilic Substitution Reaction.

The efficiency of this reaction depends heavily on the nucleophile. The general order of reactivity is thiolate > amine > alcohol.[8]

- Reaction with Thiols: Thiols, such as the side chains of cysteine residues in proteins, are
 highly reactive towards the bromo group, forming a stable thioether bond.[8][13] The reaction
 is most efficient at a pH of 7.5-8.5, where the thiol is deprotonated to its more nucleophilic
 thiolate form.[7][13]
- Reaction with Amines: Primary and secondary amines react to form stable secondary or tertiary amine linkages.[8] The reaction requires the amine to be in its neutral, deprotonated state. Therefore, if the amine is in a salt form (e.g., hydrochloride), a non-nucleophilic base like diisopropylethylamine (DIPEA) should be added.[8] A potential side reaction is over-



alkylation, where the newly formed secondary amine reacts with another molecule of **Bromo-PEG5-acid**.[8][13] This can be minimized by using a large excess of the amine-containing molecule.[13]

 Reaction with Alcohols: Alcohols are generally poor nucleophiles and require harsher conditions, such as the presence of a strong base, to react with the bromo group.[8]

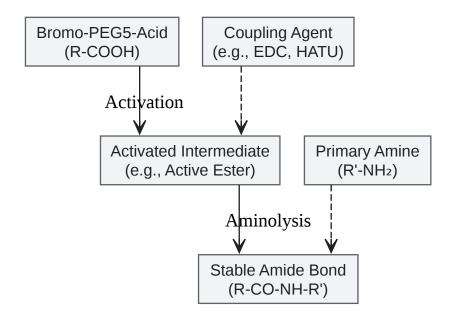
Table 2: Recommended Conditions for Nucleophilic Substitution

| Parameter | Thiol Conjugation | Amine Conjugation |
|------------------------|---------------------------|---------------------------|
| Target Residue | Cysteine | Lysine, N-terminus |
| pН | 7.5 - 8.5 | 8.0 - 9.0 |
| Molar Excess of Linker | 5 to 20-fold | 10 to 50-fold |
| Temperature | 4°C to Room Temperature | Room Temperature to 60°C |
| Reaction Time | 2 - 12 hours | 4 - 24 hours |
| Atmosphere | Inert (Nitrogen or Argon) | Inert (Nitrogen or Argon) |

Reactivity of the Carboxylic Acid Group

The terminal carboxylic acid is typically reacted with primary amines to form a highly stable amide bond.[2][5] This reaction is not spontaneous and requires the use of coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N,N',N'-Tetramethyl-O-(1H-benzotriazol-1-yl)uronium hexafluorophosphate (HATU), to activate the carboxyl group.[2][3] [11]





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Diagram 2. Amide Bond Formation Workflow.

Stability and Degradation

While **Bromo-PEG5-acid** is stable under recommended storage conditions, its reactivity makes it susceptible to degradation, particularly in aqueous solutions.[12][14]

Hydrolysis: The primary degradation pathway is the hydrolysis of the carbon-bromine (C-Br) bond.[12][14] In an aqueous environment, water can act as a nucleophile, displacing the bromide to form the corresponding Hydroxy-PEG5-acid.[14] The rate of this hydrolysis is accelerated by higher temperatures and extreme pH levels.[10][14] To ensure maximum reactivity, it is highly recommended to prepare aqueous solutions of Bromo-PEG5-acid immediately before use.[14]

Diagram 3. Hydrolysis Degradation Pathway.

- PEG Chain Stability: The polyethylene glycol backbone is generally stable under typical laboratory conditions but can be cleaved by strong oxidizing agents or prolonged exposure to UV light.[14]
- Storage and Handling: Proper storage is crucial to maintain the integrity of the compound.



Table 3: Recommended Storage and Handling of Bromo-PEG5-acid

| Condition | Solid Compound | Solutions |
|------------------------|---|--|
| Temperature | -20°C | -20°C (up to 1 month), -80°C (up to 6 months) |
| Atmosphere | Dry, under inert gas if possible | Aliquots to avoid freeze-thaw cycles |
| Container | Tightly sealed, light-resistant vial | Tightly sealed vials |
| Incompatible Materials | Strong acids, strong alkalis, strong oxidizing agents | [12][15] |
| Handling Notes | Allow to equilibrate to room temperature before opening to prevent moisture condensation.[12] | Prepare fresh in aqueous buffers whenever possible.[14] For stock solutions, use an anhydrous organic solvent like DMSO.[14] |

Key Experimental Protocols Protocol for Thiol Conjugation (e.g., to a Protein Cysteine Residue)

This protocol describes the covalent attachment of **Bromo-PEG5-acid** to a protein via a free thiol group on a cysteine residue.[10]

Materials:

- · Protein containing a free cysteine residue
- Bromo-PEG5-acid
- Reaction Buffer: Degassed phosphate-buffered saline (PBS) or borate buffer, pH 7.5-8.5[13]
 [16]

Foundational & Exploratory



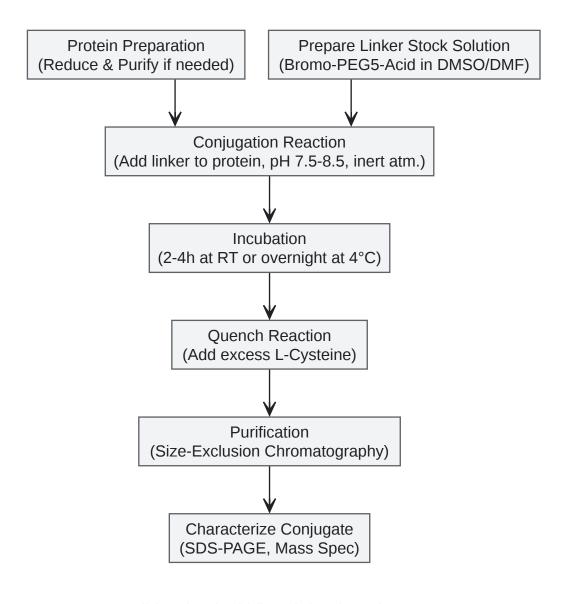


- Reducing agent (optional, e.g., TCEP)
- Quenching reagent: L-cysteine or β-mercaptoethanol[10][16]
- Purification system: Size-exclusion chromatography (SEC) or dialysis equipment[10][17]
- Anhydrous DMSO or DMF for linker stock solution

Methodology:

- Protein Preparation: If necessary, reduce disulfide bonds to generate free thiols using a suitable reducing agent like TCEP. Subsequently, remove the reducing agent using a desalting column. Dissolve the purified protein in the degassed reaction buffer to a concentration of 1-5 mg/mL.[10][18]
- Linker Preparation: Immediately before use, prepare a stock solution of Bromo-PEG5-acid (e.g., 20 mM) in anhydrous DMSO or DMF.[16][17]
- Conjugation Reaction: Add a 10- to 20-fold molar excess of the Bromo-PEG5-acid stock solution to the protein solution.[18] The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the re-oxidation of thiols to disulfides.[10][13]
- Incubation: Gently mix the reaction and incubate at room temperature for 2-4 hours or at 4°C overnight.[10][18]
- Quenching: Stop the reaction by adding a quenching reagent (e.g., L-cysteine) to consume any unreacted **Bromo-PEG5-acid**.[16][18] Incubate for an additional 30 minutes.[18]
- Purification: Purify the resulting conjugate using size-exclusion chromatography or extensive dialysis to remove excess linker and quenching reagent.[10][18]





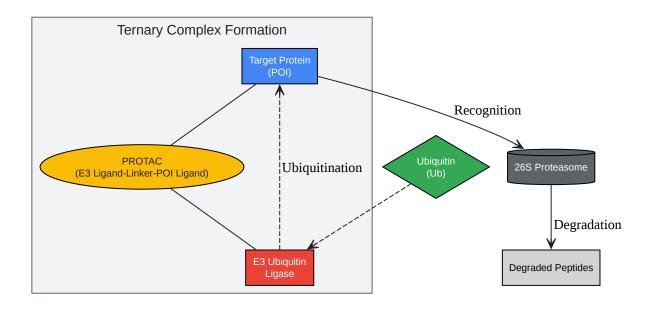
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Diagram 4. Experimental Workflow for Thiol Conjugation.

Application in PROTAC Development

A significant application of **Bromo-PEG5-acid** is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[19] PROTACs are bifunctional molecules that induce the degradation of a target protein by bringing it into proximity with an E3 ubiquitin ligase.[10] **Bromo-PEG5-acid** serves as a flexible linker connecting the protein-targeting ligand to the E3 ligase-binding ligand.[10][19] The terminal bromo and carboxylic acid groups provide orthogonal handles for a convergent synthesis strategy.[18]





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Diagram 5. Simplified PROTAC Mechanism of Action.

Conclusion

Bromo-PEG5-acid is a highly versatile chemical tool with well-defined reactivity and stability profiles. Its heterobifunctional nature allows for the sequential and controlled conjugation of different molecules, while the PEG spacer imparts favorable solubility and biocompatibility. A thorough understanding of its reactivity with nucleophiles, its primary degradation pathway via hydrolysis, and proper handling procedures is essential for its successful application. For researchers in drug development and chemical biology, **Bromo-PEG5-acid** remains an invaluable linker for constructing sophisticated bioconjugates and innovative therapeutics.

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